2-(Furan-3-yl)cyclopentan-1-ol
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Overview
Description
2-(Furan-3-yl)cyclopentan-1-ol is an organic compound that features a furan ring attached to a cyclopentanol moiety This compound is of interest due to its unique structure, which combines the aromatic properties of furan with the cyclic alcohol functionality of cyclopentanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-3-yl)cyclopentan-1-ol typically involves the formation of the furan ring followed by its attachment to the cyclopentanol structure. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts . Another approach is the Feist-Benary synthesis, which uses α-haloketones and β-dicarbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-3-yl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The furan ring can be reduced to a tetrahydrofuran derivative.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-(Furan-3-yl)cyclopentanone.
Reduction: Formation of 2-(Tetrahydrofuran-3-yl)cyclopentan-1-ol.
Substitution: Formation of halogenated derivatives such as 2-(3-bromofuran-3-yl)cyclopentan-1-ol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Furan-3-yl)cyclopentan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)cyclopentan-1-ol: Similar structure but with the furan ring attached at the 2-position.
2-(Tetrahydrofuran-3-yl)cyclopentan-1-ol: Reduced form of the furan derivative.
2,5-Bis(2-furylmethylidene)cyclopentan-1-one: A related compound used as a biofuel precursor.
Uniqueness
2-(Furan-3-yl)cyclopentan-1-ol is unique due to its specific attachment of the furan ring at the 3-position, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its 2-substituted counterpart .
Properties
Molecular Formula |
C9H12O2 |
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Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-(furan-3-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C9H12O2/c10-9-3-1-2-8(9)7-4-5-11-6-7/h4-6,8-10H,1-3H2 |
InChI Key |
RMSBRCWBBDCPBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)O)C2=COC=C2 |
Origin of Product |
United States |
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